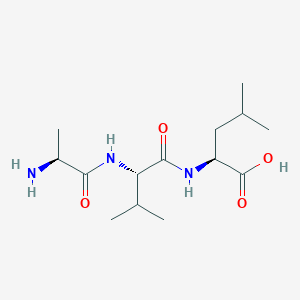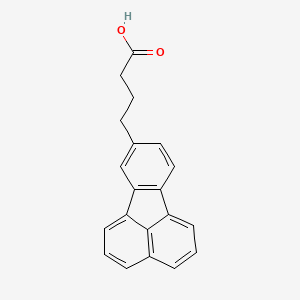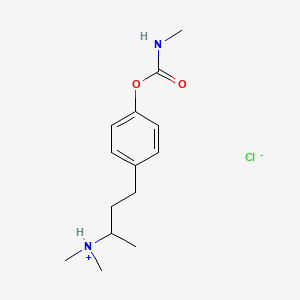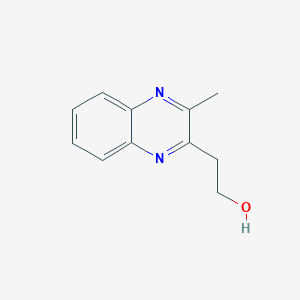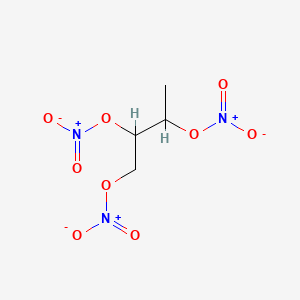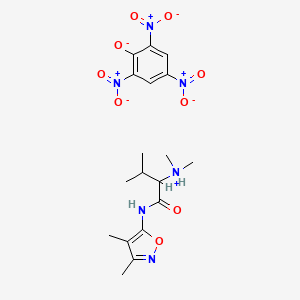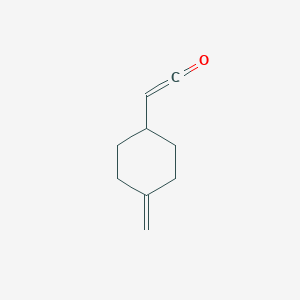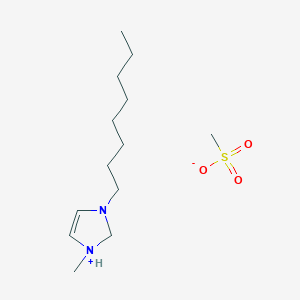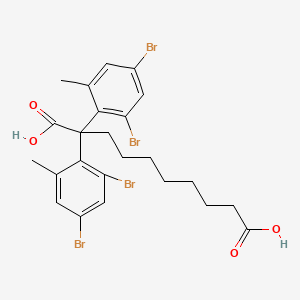
Decanedioic acid,bis(2,4-dibromo-6-carboxyphenyl)ester(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester (9CI) is a complex organic compound characterized by its two phenyl rings, each substituted with bromine and carboxylic acid groups, esterified to a decanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of decanedioic acid with 2,4-dibromo-6-carboxyphenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
化学反应分析
Types of Reactions: Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester can undergo various chemical reactions, including:
Oxidation: The bromine atoms on the phenyl rings can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine radicals, which can further react to form brominated compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Hydroxylated or aminated derivatives of the phenyl rings.
科学研究应用
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound's bromine atoms make it useful in biological studies, such as labeling or tracking biological molecules.
Medicine: Its potential as a precursor for pharmaceuticals is being explored, particularly in the development of new drugs with bromine-containing structures.
Industry: The compound's unique properties may be harnessed in materials science for the creation of advanced materials with specific functionalities.
作用机制
The mechanism by which Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects depends on its specific application. For example, in biological studies, the bromine atoms can interact with biological targets, such as enzymes or receptors, leading to specific biological responses. The exact molecular targets and pathways involved would depend on the context of the study and the specific biological system being investigated.
相似化合物的比较
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its combination of bromine and carboxylic acid groups on phenyl rings. Similar compounds include:
Decanedioic acid, bis(2,4-dibromophenyl) ester: Lacks the carboxylic acid groups.
Decanedioic acid, bis(2,4-dichlorophenyl) ester: Contains chlorine instead of bromine.
Decanedioic acid, bis(2,4-dinitrophenyl) ester: Contains nitro groups instead of bromine.
属性
分子式 |
C24H26Br4O4 |
|---|---|
分子量 |
698.1 g/mol |
IUPAC 名称 |
2,2-bis(2,4-dibromo-6-methylphenyl)decanedioic acid |
InChI |
InChI=1S/C24H26Br4O4/c1-14-10-16(25)12-18(27)21(14)24(23(31)32,9-7-5-3-4-6-8-20(29)30)22-15(2)11-17(26)13-19(22)28/h10-13H,3-9H2,1-2H3,(H,29,30)(H,31,32) |
InChI 键 |
HFOKREJDELAIOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(CCCCCCCC(=O)O)(C2=C(C=C(C=C2C)Br)Br)C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
